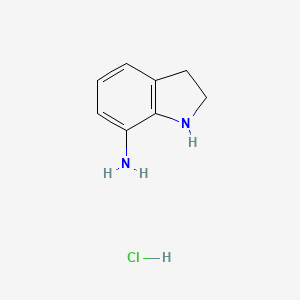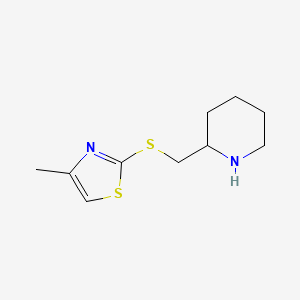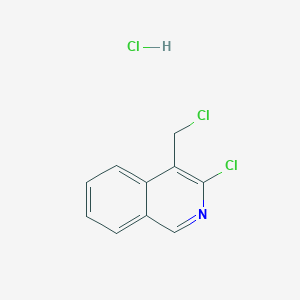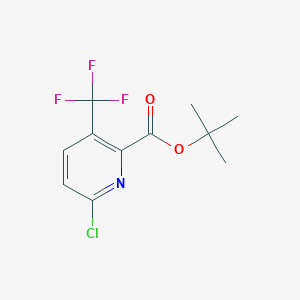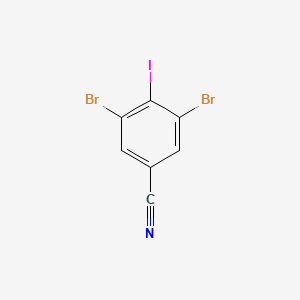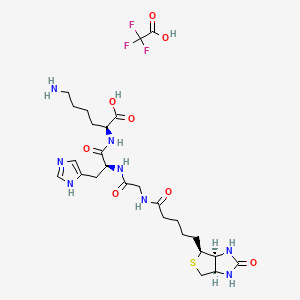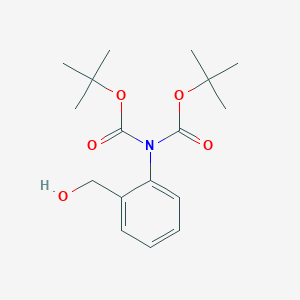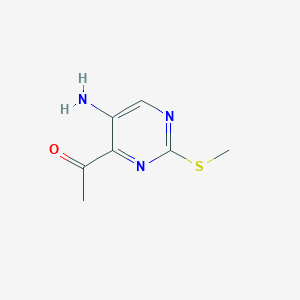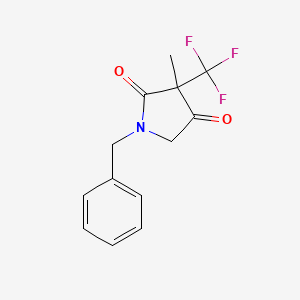
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility in medicinal chemistry due to their unique structural properties, which include sp3 hybridization and non-planarity.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of benzylamine with a suitable ketone to form an intermediate imine.
Cyclization: The imine undergoes cyclization with a trifluoromethyl-substituted reagent to form the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the intermediate to yield the desired pyrrolidine-2,4-dione.
Industrial production methods often optimize these steps to improve yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening .
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic pathways or the activation of specific receptors, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives such as:
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of a dione, affecting its reactivity and applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole: Another trifluoromethyl-substituted compound, differing in the core ring structure, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H12F3NO2 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C13H12F3NO2/c1-12(13(14,15)16)10(18)8-17(11(12)19)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
SQFGFBYTYFEYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


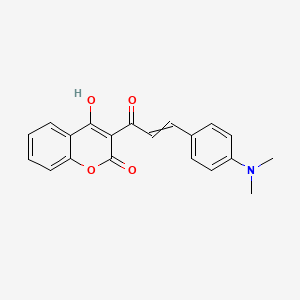
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
